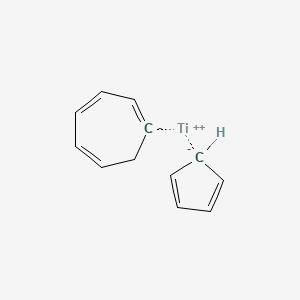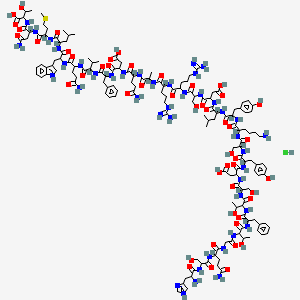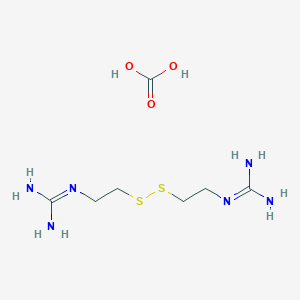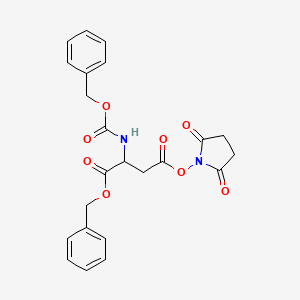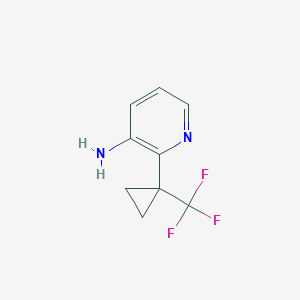![molecular formula C23H30N2O4 B14799038 methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Speciociliatine is naturally occurring in kratom leaves and is challenging to isolate due to its tight coupling with mitragynine . There is limited information on synthetic routes and industrial production methods specifically for speciociliatine. it is typically extracted from kratom leaves using standard alkaloid extraction techniques.
化学反应分析
Speciociliatine undergoes extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of speciociliatine is predominantly mediated by CYP3A4 with minor contributions by CYP2D6 . Common reagents and conditions used in these reactions include liver microsomes and hepatocytes.
科学研究应用
Speciociliatine has been widely studied for its potential pharmacological effects. It is a partial µ-opioid agonist with a 3-fold higher binding affinity than mitragynine . Speciociliatine has been found to be a major circulating alkaloid in humans following oral administration of a kratom product . It is used in scientific research for its potential to mitigate pain, manage opioid dependence, enhance mood, and boost energy .
作用机制
Speciociliatine functions as a partial agonist of the mu opioid receptors in the brain, contributing to its mood-boosting and analgesic effects . It blocks pain signals traveling in the central nervous system and provides pain relief via a similar mechanism to opioids . The exact molecular targets and pathways involved include the mu opioid receptors.
相似化合物的比较
Speciociliatine is a diastereoisomer of mitragynine, which is the most abundant alkaloid in kratom . Other similar compounds include 7-hydroxymitragynine, speciogynine, paynantheine, and mitraciliatine . Speciociliatine is unique due to its partial agonist activity at the mu opioid receptors and its higher binding affinity compared to mitragynine .
属性
分子式 |
C23H30N2O4 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13-/t14-,16+,19-/m1/s1 |
InChI 键 |
LELBFTMXCIIKKX-LVTAGTOFSA-N |
手性 SMILES |
CC[C@@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=C3C(=CC=C4)OC |
规范 SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)

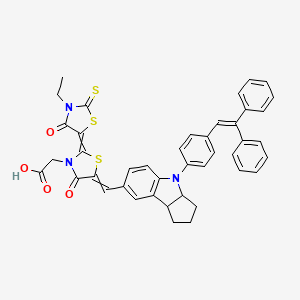
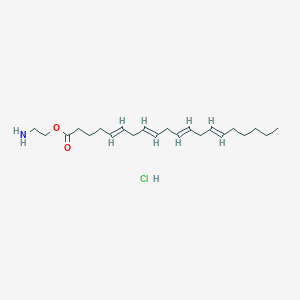


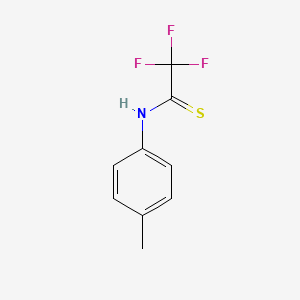
![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14798987.png)
